![molecular formula C10H10Cl2O2 B1668720 Chlorfenprop-methyl CAS No. 14437-17-3](/img/structure/B1668720.png)
Chlorfenprop-methyl
Overview
Description
Chlorfenprop-methyl is a member of monochlorobenzenes . It is also known as methyl (RS)-2-chloro-3-(4-chlorophenyl)propionate . The IUPAC name is rac-methyl (2R)-2-chloro-3-(4-chlorophenyl)propanoate .
Synthesis Analysis
Chlorfenprop-methyl is hydrolyzed completely as soon as it penetrates the leaf in sensitive as well as in resistant plants . The product of hydrolysis, chlorfenprop, is presumably the herbicidally active compound .Molecular Structure Analysis
The molecular formula of Chlorfenprop-methyl is C10H10Cl2O2 . The IUPAC Standard InChI is InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 .Chemical Reactions Analysis
Chlorfenprop-methyl is hydrolyzed completely as soon as it penetrates the leaf in sensitive as well as in resistant plants . The product of hydrolysis, chlorfenprop, is presumably the herbicidally active compound .Physical And Chemical Properties Analysis
The molecular weight of Chlorfenprop-methyl is 233.091 g/mol . The CAS Registry Number is 14437-17-3 .Scientific Research Applications
Agriculture: Herbicide for Wild Oat Control
Chlorfenprop-methyl was primarily used as a graminicide to control wild oats in winter cereals . It was effective due to its selective mode of action, which inactivated basic metabolic processes during autolysis. However, it is now considered obsolete and may only be available in certain countries .
Environmental Science: Ecotoxicity Studies
This compound has been identified as highly toxic to aquatic organisms and moderately toxic to mammals if ingested . Its high volatility and low aqueous solubility make it a subject of interest in environmental fate and ecotoxicity studies, particularly concerning its impact on non-target species and ecosystems .
Medical Research: Toxicological Effects
In medical research, Chlorfenprop-methyl’s moderate acute toxicity to mammals and recognized irritant properties have prompted investigations into its toxicological effects and potential implications for human health .
Nanotechnology: Nanopesticide Development
The advancement of nanotechnology in agriculture has led to the exploration of nanopesticides, which could potentially include Chlorfenprop-methyl. Nanopesticides aim to improve absorption, efficacy, and reduce dosage, while also considering the environmental and toxicological effects .
Biotechnology: Methyltransferase Research
While not directly linked to Chlorfenprop-methyl, the study of methyltransferases in bacteria is crucial for genetic engineering. Understanding the protective role of these enzymes against herbicides like Chlorfenprop-methyl can facilitate the uptake of foreign DNA in bacterial strains for genetic modification purposes .
Material Science: Analytical Standards
Chlorfenprop-methyl serves as an analytical standard in material science, helping to ensure the quality and consistency of materials tested, which may include environmental samples or new synthetic compounds .
Industrial Applications: Regulatory Compliance
Industries may use Chlorfenprop-methyl as a reference standard to adhere to environmental regulations, ensuring that their practices do not lead to harmful levels of this compound in the environment .
Cryopreservation: Potential Additive Research
Though not directly used in cryopreservation, the study of Chlorfenprop-methyl’s properties could inform the development of additives that protect biological materials against damage during freezing and thawing processes .
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-3-(4-chlorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIALIXRCSISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041770 | |
Record name | Chlorfenprop-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorfenprop-methyl | |
CAS RN |
14437-17-3 | |
Record name | Chlorfenprop-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14437-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorfenprop-methyl [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorfenprop-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorfenprop-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORFENPROP-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/894064M9QG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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